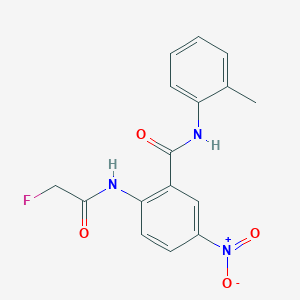

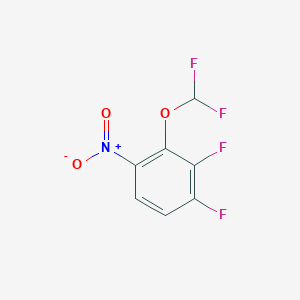

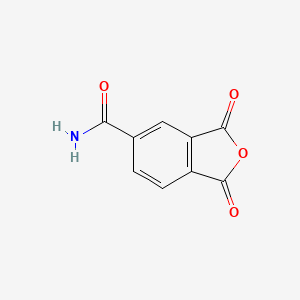

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide

Übersicht

Beschreibung

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide, also known as FNOB, is an organic compound belonging to the family of benzamides. It is a versatile molecule that has been studied extensively in recent years due to its potential applications in various fields such as synthetic chemistry, pharmacology, and biochemistry. FNOB has been found to exhibit a wide range of properties, including a high solubility in water, a low molecular weight, and a low boiling point. In addition, FNOB has been found to be a highly reactive molecule, making it suitable for use in various synthetic reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

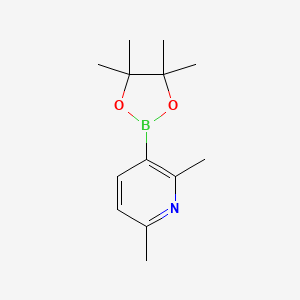

- Deng et al. (2014) synthesized a crystal of a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide. The compound was characterized using various techniques such as NMR, IR, MS, and X-ray single-crystal determination, contributing to understanding the structure and properties of related compounds (Deng et al., 2014).

Biological Applications

Histone Deacetylase Inhibition and Antitumor Activity :

- A study by Saito et al. (1999) examined MS-27-275, a benzamide derivative, for its ability to inhibit histone deacetylase (HDA), which is relevant to the study of similar benzamide compounds. This compound showed marked antitumor activity in vivo, suggesting potential applications in cancer therapy (Saito et al., 1999).

Antimicrobial Activity :

- Ertan et al. (2007) synthesized benzamide derivatives and evaluated them for antimicrobial activities. This research is relevant for understanding the potential of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide in similar applications (Ertan et al., 2007).

Chemical Properties and Synthesis

- Synthesis Techniques :

- Al‐Sehemi et al. (2017) explored the synthesis and characterization of N,N-diacylaniline derivatives, which includes compounds structurally related to this compound. This research contributes to understanding the synthesis pathways and chemical properties of similar compounds (Al‐Sehemi et al., 2017).

Applications in Drug Discovery

- Inhibitors for Viral Proteins :

- Jamalan et al. (2020) conducted a study focusing on inhibitors for the papain-like proteinase of SARS-CoV-2, demonstrating the application of related benzamide compounds in antiviral drug discovery (Jamalan et al., 2020).

Materials Science and Optics

- Non-Linear Optical Properties :

- Yanes et al. (1997) researched N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a related compound, focusing on its molecular structure and non-linear optical properties. This suggests potential applications in materials science and optics for similar compounds (Yanes et al., 1997).

Safety and Hazards

Wirkmechanismus

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability. The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating its stability under specific conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s storage temperature (2–8 °C under inert gas ) suggests that it may be sensitive to temperature changes.

Eigenschaften

IUPAC Name |

2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O4/c1-10-4-2-3-5-13(10)19-16(22)12-8-11(20(23)24)6-7-14(12)18-15(21)9-17/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMGVBGVESPOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615579 | |

| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56287-72-0 | |

| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

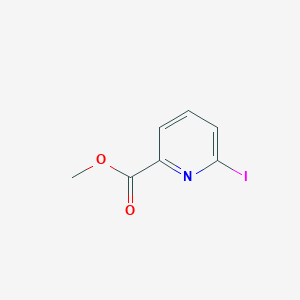

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)